molecular formula C10H16NOPS B14294027 Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- CAS No. 116762-41-5

Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl-

Cat. No.: B14294027
CAS No.: 116762-41-5
M. Wt: 229.28 g/mol
InChI Key: ZFSHHMZQYNWQJU-UHFFFAOYSA-N
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Description

Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is an organophosphorus compound with a unique structure that includes both phosphonamidothioic and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- typically involves the reaction of phenylphosphonothioic dichloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PhP(S)Cl2+(CH3)3CNH2PhP(S)(NH(CH3)3C)Cl+HCl\text{PhP(S)Cl}_2 + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{PhP(S)(NH(CH}_3\text{)}_3\text{C)Cl} + \text{HCl} PhP(S)Cl2​+(CH3​)3​CNH2​→PhP(S)(NH(CH3​)3​C)Cl+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphonamidothioic acid analogs with different substituents.

    Substitution: The compound can undergo substitution reactions, where the phenyl or tert-butyl groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonamidothioic acid oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidothioic acid derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonamidothioic acid, N-[(3-chloropropyl)sulfonyl]-N,P-dimethyl-, S-(1,1-dimethylethyl) ester
  • Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 1,1-dimethylethyl ester

Uniqueness

Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is unique due to its specific combination of phosphonamidothioic and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

116762-41-5

Molecular Formula

C10H16NOPS

Molecular Weight

229.28 g/mol

IUPAC Name

N-[hydroxy(phenyl)phosphinothioyl]-2-methylpropan-2-amine

InChI

InChI=1S/C10H16NOPS/c1-10(2,3)11-13(12,14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12,14)

InChI Key

ZFSHHMZQYNWQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NP(=S)(C1=CC=CC=C1)O

Origin of Product

United States

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